

Prasugrel hydrochloride physicochemical properties and solubility

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Compound of Interest		
Compound Name:	Prasugrel Hydrochloride	
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An In-depth Technical Guide to the Physicochemical and Solubility Properties of **Prasugrel Hydrochloride**

Introduction

Prasugrel hydrochloride is a third-generation thienopyridine and a potent antiplatelet agent. [1] It functions as a prodrug, undergoing metabolic activation to inhibit the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation. [2] [3] This irreversible inhibition makes it effective for the prevention of thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). [2][4] As a Biopharmaceutics Classification System (BCS) Class II compound, prasugrel hydrochloride is characterized by high permeability and low solubility. [5][6] This low, pH-dependent solubility is a critical factor influencing its formulation, dissolution, and ultimate bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of **prasugrel hydrochloride**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Prasugrel hydrochloride is a white to light brown, slightly hygroscopic crystalline solid.[7][8] Its fundamental physicochemical characteristics are summarized in the table below. The existence of multiple melting points reported in the literature suggests that **prasugrel**



hydrochloride can exist in different polymorphic forms, a crucial consideration for formulation stability and performance.[7][9]

Table 1: Summary of Physicochemical Properties of Prasugrel Hydrochloride

Property	Value	References
Molecular Formula	C20H20FNO3S·HCI	[1][8]
Molecular Weight	409.90 g/mol	[4][10][11]
Appearance	White to light brown, slightly hygroscopic, crystalline solid	[1][7]
Melting Point	122.03 °C (DSC); 120.5-121.9 °C (Capillary)	[7]
>173 °C (decomposition)	[1][8]	
Polymorph A: 133-136 °C; Polymorph B1: 166-174 °C	[9]	
рКа	5.1	[7]
LogP (Octanol/Water)	3.536	[2][4]
BCS Classification	Class II	[5][6]

Solubility Profile

The solubility of **prasugrel hydrochloride** is highly dependent on the pH of the medium, a characteristic feature of a weakly basic compound.[7] It exhibits enhanced solubility in acidic environments, which progressively decreases as the pH becomes neutral or alkaline.[7][12] This pH-dependent solubility is a key factor governing its dissolution in the gastrointestinal tract.

Table 2: Solubility of Prasugrel Hydrochloride in Aqueous and Organic Solvents



Solvent/Medium	Solubility Description	References
pH 1.0 - 4.0	Soluble to slightly soluble	[7][13]
pH 5.0	Very slightly soluble	[7][13]
рН 6.0 - 7.5	Practically insoluble	[4][7][12]
Water	Insoluble	[14]
Methanol	Freely soluble	[4][12]
Ethanol	Soluble; ≥10.42 mg/mL with sonication	[8][14]
DMSO	Soluble; ≥18.9 mg/mL with gentle warming	[8][14]
Acetone	Slightly soluble	[4][12]
1-Propanol & 2-Propanol	Slightly soluble	[4][12]
Chloroform	Slightly soluble	[8]
Diethyl Ether	Practically insoluble	[4][12]
Ethyl Acetate	Practically insoluble	[4][12]

Experimental Protocols and Methodologies

The characterization of **prasugrel hydrochloride** involves a range of analytical techniques. The following sections detail the methodologies reported for determining key physicochemical parameters.

Melting Point Determination

Two primary methods have been described for determining the melting point of **prasugrel hydrochloride**:

 Differential Scanning Calorimetry (DSC): Analysis is performed using a DSC instrument calibrated with high-purity standards like indium and zinc. A small sample (approximately 1 mg) is weighed into an aluminum sample holder, which is then sealed. The sample is



subjected to a controlled heating ramp, typically 10 °C per minute, under an inert nitrogen atmosphere. The melting point is identified as the peak of the endothermic event corresponding to the substance's fusion.[7]

 Capillary Method: A small amount of the crystalline solid is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.[7]

Sample Preparation Prasugrel HCl Sample Methodology Differential Scanning Calorimetry (DSC) ~1mg sample, 10°C/min ramp Data Analysis Endothermic Peak (Melting Point) Visual Melting Range

Workflow for Melting Point Determination

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Caption: General workflow for melting point analysis.

Infrared (IR) Spectrophotometry

IR spectroscopy is used to confirm the identity of the compound by identifying its functional groups. For this analysis, approximately 1.5 mg of the **prasugrel hydrochloride** reference substance is mixed with 150 mg of potassium bromide (KBr). The mixture is ground to a fine



powder and pressed into a thin, transparent pellet. The pellet is then analyzed using an FTIR spectrophotometer to obtain the infrared spectrum.[7]

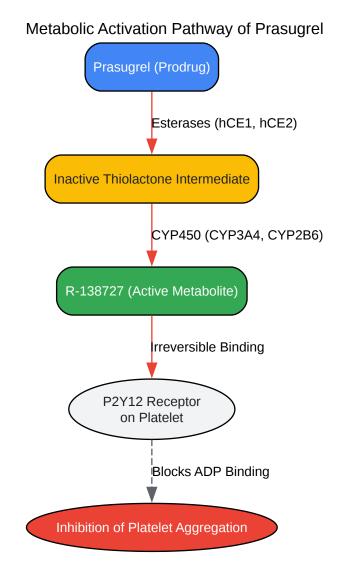
Metabolic Activation and Mechanism of Action

Prasugrel is a prodrug that requires a two-step metabolic process to yield its pharmacologically active metabolite, R-138727. This activation pathway is essential for its antiplatelet effect.

- Step 1: Hydrolysis: Upon oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and hCE1 in the liver, to an inactive intermediate, a thiolactone.[3]
- Step 2: Cytochrome P450 Oxidation: The thiolactone intermediate is then converted to the active metabolite, R-138727, through oxidation mediated by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[3]

The active metabolite R-138727 then irreversibly binds to the P2Y12 ADP receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, thereby blocking the activation of the glycoprotein GPIIb/IIIa complex and inhibiting platelet aggregation for the life of the platelet.[4][15]





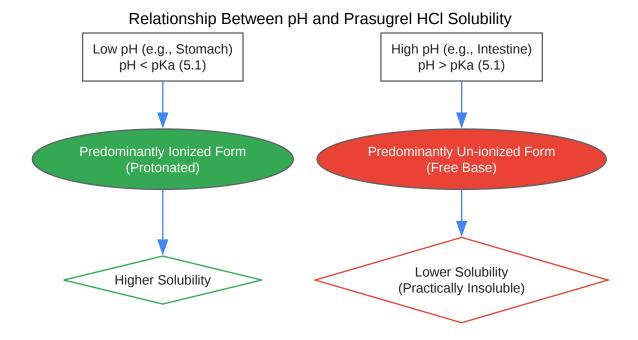
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Caption: Metabolic activation of prasugrel.

Relationship Between pH and Solubility

The solubility of **prasugrel hydrochloride**, a weak base with a pKa of 5.1, is directly influenced by the pH of the surrounding medium.[7] In environments where the pH is below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Conversely, as the pH rises above the pKa, the equilibrium shifts towards the un-ionized, free base form, which has significantly lower aqueous solubility. This relationship is critical for its dissolution in the varying pH environments of the gastrointestinal tract.





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Caption: pH-dependent solubility of prasugrel HCl.

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